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molecular formula C12H17FN2O2 B8392641 Tert-butyl [2-fluoro-5-(methylamino)phenyl]carbamate

Tert-butyl [2-fluoro-5-(methylamino)phenyl]carbamate

Cat. No. B8392641
M. Wt: 240.27 g/mol
InChI Key: JDNWUTKOKRUKFH-UHFFFAOYSA-N
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Patent
US08344135B2

Procedure details

To a solution of the above-mentioned crude product of tert-butyl [2-fluoro-5-(formylamino)phenyl]carbamate in tetrahydrofuran (100 mL) was added borane dimethylsulfide complex (11.7 mL, 111 mmol), and the mixture was stirred at room temperature for 1.5 hr. To the reaction mixture were successively added methanol (20 mL) and acetic acid (10 mL), and the mixture was stirred at room temperature for 30 min. The reaction mixture was concentrated under reduced pressure. To the obtained residue was added saturated aqueous sodium hydrogen carbonate solution (100 mL), and the mixture was extracted with ethyl acetate (100 mL, 30 mL). The combined organic layer was washed with saturated brine (20 mL), and dried over anhydrous sodium sulfate. The insoluble material was filtered off, and the filtrate was concentrated under reduced pressure. The obtained residue was purified by silica gel column chromatography (hexane/ethyl acetate=100/0→90/10), and the fractions containing the object product were concentrated under reduced pressure to give the title compound (7.80 g, 73%) as a yellow oil.
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
tert-butyl [2-fluoro-5-(formylamino)phenyl]carbamate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Yield
73%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][CH:9]=O)=[CH:4][C:3]=1[NH:11][C:12](=[O:18])[O:13][C:14]([CH3:17])([CH3:16])[CH3:15].CO.C(O)(=O)C>O1CCCC1>[F:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][CH3:9])=[CH:4][C:3]=1[NH:11][C:12](=[O:18])[O:13][C:14]([CH3:16])([CH3:15])[CH3:17]

Inputs

Step One
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
tert-butyl [2-fluoro-5-(formylamino)phenyl]carbamate
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C=C(C=C1)NC=O)NC(OC(C)(C)C)=O
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
CO
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 1.5 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 30 min
Duration
30 min
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
To the obtained residue was added saturated aqueous sodium hydrogen carbonate solution (100 mL)
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate (100 mL, 30 mL)
WASH
Type
WASH
Details
The combined organic layer was washed with saturated brine (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
The insoluble material was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The obtained residue was purified by silica gel column chromatography (hexane/ethyl acetate=100/0→90/10)
ADDITION
Type
ADDITION
Details
the fractions containing the object product
CONCENTRATION
Type
CONCENTRATION
Details
were concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
FC1=C(C=C(C=C1)NC)NC(OC(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 7.8 g
YIELD: PERCENTYIELD 73%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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